1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine
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Overview
Description
BI-0314 is a selective allosteric STEP activator.
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
1-(4-(4-piperidin-1-yl)phenyl)ethanone, a compound related to 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine, has been used in microwave-assisted synthesis of pyrimidine imines and thiazolidinones. These synthesized compounds have demonstrated significant antibacterial activity, highlighting the potential of these compounds in medicinal chemistry and pharmaceutical applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Coordination Chemistry in Metal Complexes
In another study, neutral phospha(III)guanidine compounds, which are closely related to the structure of 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine, were synthesized and studied for their coordination chemistry with group 6 metals. These compounds formed 1-aza-3-phospha-4-metallacyclobut-1-ene rings, a significant finding in the field of inorganic chemistry (Grundy, Coles, & Hitchcock, 2003).
Guanidine and Amidine Mediated Synthesis
A study explored the synthesis of triazaphenalenes, pyrimidines, and pyridines through domino reactions, using guanidine hydrochloride and compounds related to 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine. This research contributed to the development of efficient synthetic routes in organic chemistry (Pratap et al., 2007).
Sulfonamides with N-alkyl-N'-dialkylguanidine Moiety
In the field of bioorganic chemistry, a series of arylsulfonamides containing guanidine and related structures were synthesized and evaluated for their selectivity towards 5-HT7 receptors. This study highlights the potential of these compounds in developing new receptor ligands (Zajdel et al., 2009).
Synthesis of Piperidine Containing Murrayanine-Chalcones
Piperidine containing murrayanine-chalcones, structurally similar to 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine, were synthesized and tested against bacterial and fungal species. This research adds to the understanding of the antimicrobial potential of such compounds (Mahapatra et al., 2018).
Discovery of Soluble Epoxide Hydrolase Inhibitors
In medicinal chemistry, a compound structurally related to 1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine was identified as a potent inhibitor of soluble epoxide hydrolase, demonstrating potential therapeutic applications in various disease models (Thalji et al., 2013).
properties
CAS RN |
2244560-46-9 |
---|---|
Product Name |
1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine |
Molecular Formula |
C13H17F3N4 |
Molecular Weight |
286.3022 |
IUPAC Name |
2-[3-piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C13H17F3N4/c14-13(15,16)10-5-9(8-1-3-19-4-2-8)6-11(7-10)20-12(17)18/h5-8,19H,1-4H2,(H4,17,18,20) |
InChI Key |
SVJLJEMEWHBCNB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC(=CC(=C2)N=C(N)N)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BI-0314; BI 0314; BI0314; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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